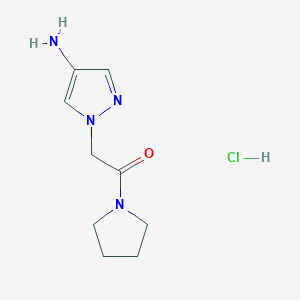

2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride

Descripción

Background and Significance in Heterocyclic Chemistry

2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride is a pyrazole-pyrrolidine hybrid compound of growing interest in synthetic and medicinal chemistry. Pyrazole derivatives are renowned for their structural versatility and pharmacological relevance, often serving as scaffolds for drug discovery due to their ability to interact with diverse biological targets. The integration of a pyrrolidine moiety enhances this compound’s three-dimensional complexity, potentially improving binding affinity and pharmacokinetic properties. Such hybrids are frequently explored for applications in antimicrobial, anti-inflammatory, and anticancer research, though specific biological data for this compound remain under investigation.

Nomenclature and Identification Parameters

IUPAC Nomenclature and Chemical Abstracts Service (CAS) Registry

The systematic IUPAC name for this compound is 2-(4-aminopyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone hydrochloride , reflecting its core pyrazole ring substituted with an amino group at position 4, linked via an ethylketone bridge to a pyrrolidine ring, and protonated as a hydrochloride salt. Its CAS Registry Number, 1361114-32-0 , provides a unique identifier for chemical databases and regulatory documentation.

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(4-aminopyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone hydrochloride |

| CAS Registry Number | 1361114-32-0 |

| Molecular Formula | C₉H₁₅ClN₄O |

| Molecular Weight | 230.69 g/mol |

Structural Representation Systems

1.2.2.1. SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is NC1=CN(CC(=O)N2CCCC2)N=C1.Cl , which encodes the pyrazole ring (with an amino group at position 4), the ethylketone linker, the pyrrolidine ring, and the hydrochloride counterion.

1.2.2.2. InChI Key Identification

The International Chemical Identifier (InChI) Key RHDWYEJTPAEDNK-UHFFFAOYSA-N uniquely represents the compound’s stereochemical and structural features, enabling precise database searches and cross-referencing.

Historical Context in Pyrazole Chemistry

Pyrazole chemistry traces back to Ludwig Knorr’s pioneering work in the late 19th century, which laid the foundation for synthesizing and characterizing heterocyclic systems. The discovery of antipyrine (phenazone) in 1883 marked pyrazole’s entry into medicinal chemistry, showcasing its potential as a bioactive scaffold. Modern advances in regioselective synthesis and functionalization, such as the Paal-Knorr reaction, have enabled the development of complex derivatives like this compound. This compound exemplifies the fusion of classical heterocyclic frameworks with contemporary synthetic strategies to optimize molecular diversity and target specificity.

Propiedades

IUPAC Name |

2-(4-aminopyrazol-1-yl)-1-pyrrolidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.ClH/c10-8-5-11-13(6-8)7-9(14)12-3-1-2-4-12;/h5-6H,1-4,7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDWYEJTPAEDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Initial Steps

- The key intermediate, 4-nitro-1H-pyrazol-1-yl acetic acid , is commonly prepared from 4-nitropyrazole, which itself is derived by acidic rearrangement of 1-nitropyrazole.

- Due to explosive properties of 1-nitropyrazole and sodium nitromalonaldehyde (alternative reagent), their use is limited in large-scale processes.

- Alternative synthetic routes avoid these hazardous substances by using safer intermediates or employing catalytic hydrogenation for reduction steps.

Reduction to 4-Aminopyrazole

- The 4-nitro-pyrazole acetic acid derivative is coupled with an amine (such as pyrrolidine) to form a nitroacetamide intermediate.

- This intermediate is then reduced, typically by catalytic hydrogenation or chemical reducing agents, to yield the 4-aminopyrazole acetamide derivative.

- Example: Reduction of (4-nitro-1H-pyrazol-1-yl)acetamide with hydrazine in methanol under controlled temperature conditions.

Coupling with Pyrrolidinyl Ethanone Moiety

- The aminopyrazole intermediate is further reacted with pyrrolidin-1-yl ethanone or its activated derivatives.

- The coupling can be performed via amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pyridine or other suitable solvents at mild temperatures.

- Alternative methods involve alkylation of the pyrazole nitrogen with a chloroacetamide derivative bearing the pyrrolidinyl group under basic conditions (e.g., NaH in DMF).

Formation of Hydrochloride Salt

- The free base of 2-(4-amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as dioxane or methanol at room temperature.

- This salt formation improves compound stability, solubility, and ease of purification.

Representative Synthetic Procedure (Adapted from Patent and Literature)

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Coupling of 4-nitro-1H-pyrazol-1-yl acetic acid with pyrrolidine amine in presence of coupling agent (e.g., EDCI) in pyridine at 25 °C for 12 h | (4-nitro-1H-pyrazol-1-yl)acetamide derivative | 60-80 | Controlled temperature to avoid side reactions |

| 2 | Reduction of nitroacetamide using hydrazine hydrate in methanol at 20-60 °C for 4-6 h | 4-Aminopyrazole acetamide derivative | 70-90 | Catalytic hydrogenation or chemical reduction |

| 3 | Alkylation or acylation with pyrrolidinyl ethanone derivative under basic conditions (NaH, DMF) at room temp | 2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone | 50-75 | Purification by column chromatography |

| 4 | Treatment with HCl in dioxane or methanol at 20 °C | Hydrochloride salt | >95 (purity) | Salt formation for stability |

Analytical and Purity Considerations

- Purity of intermediates and final compound is typically confirmed by HPLC (>95% purity).

- Structural confirmation via ^1H NMR, ^13C NMR, and HRMS (high-resolution mass spectrometry).

- Melting point determination and elemental analysis are also standard.

Research Findings and Process Optimization Notes

- Avoidance of explosive intermediates like 1-nitropyrazole enhances safety and scalability.

- Reduction steps are optimized to prevent over-reduction or decomposition.

- Selection of coupling agents and solvents is critical to maximize yield and minimize impurities.

- Formation of the hydrochloride salt improves compound handling and shelf-life.

- Alternative synthetic routes using safer reagents and catalytic methods have been patented to facilitate industrial production.

Summary Table of Key Preparation Steps

| Stage | Intermediate/Product | Reagents/Conditions | Key Points |

|---|---|---|---|

| Nitro-pyrazole synthesis | 4-nitro-1H-pyrazol-1-yl acetic acid | Acidic rearrangement of 1-nitropyrazole (limited scale) or safer alternatives | Avoid explosive reagents for scale-up |

| Coupling | (4-nitro-1H-pyrazol-1-yl)acetamide | Amine + coupling agent (EDCI) in pyridine, RT | Efficient amide bond formation |

| Reduction | 4-Aminopyrazole acetamide | Hydrazine hydrate or catalytic hydrogenation | Controlled conditions prevent side reactions |

| Alkylation/Acylation | 2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone | NaH, DMF, chloroacetamide derivatives | High selectivity and yield |

| Salt formation | Hydrochloride salt | HCl in dioxane or methanol | Enhances stability and purity |

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Condensation: Aldehydes or ketones are typically used in condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogs

1-{4-[(4-Amino-1H-pyrazol-1-yl)methyl]-1-piperidinyl}-2-(dimethylamino)ethanone Dihydrochloride (CAS 1361114-76-2)

- Molecular Formula : C₁₃H₂₅Cl₂N₅O

- Molecular Weight : 338.28 g/mol

- Structural Differences: Replaces the pyrrolidine ring with a piperidine (6-membered saturated ring), altering steric and conformational properties. Incorporates a dimethylamino group instead of the ethanone-linked pyrrolidine, increasing basicity and lipophilicity.

- Implications: The larger piperidine ring may enhance binding to targets requiring deeper hydrophobic pockets. The dimethylamino group introduces additional basicity, affecting pharmacokinetics (e.g., tissue penetration or metabolic stability) .

Benzydamine Hydrochloride

- Molecular Formula: C₁₉H₂₃NO₃·HCl

- Molecular Weight : ~357.86 g/mol

- Structural Differences: Contains a benzodiazepine-derived core instead of pyrazole-pyrrolidine.

- Implications: Used clinically as a non-steroidal anti-inflammatory agent, highlighting how core structure dictates therapeutic application despite shared hydrochloride formulation .

Comparative Analysis of Physicochemical Properties

- Salt Impact: Dihydrochloride salts () generally exhibit higher aqueous solubility than mono-hydrochloride forms, critical for drug bioavailability .

- Ring Size : Pyrrolidine’s smaller ring may confer faster metabolic clearance compared to piperidine’s larger, more rigid structure.

Actividad Biológica

2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone hydrochloride, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This compound combines a pyrazole ring with an amino group and a pyrrolidine moiety, making it a subject of interest in pharmacological research.

- Molecular Formula : CHNO

- Molecular Weight : 259.31 g/mol

- CAS Number : 1283069-70-4

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential in several therapeutic areas.

Pharmacological Activities

-

Anti-inflammatory Activity :

- Compounds derived from the pyrazole nucleus have shown significant anti-inflammatory effects. For instance, derivatives of pyrazole have been reported to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammation. In one study, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .

-

Antimicrobial Activity :

- The compound has demonstrated promising antimicrobial properties against various pathogens. Studies have indicated that related pyrazole derivatives possess strong antibacterial activities against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .

- Antifungal Activity :

-

Anticancer Potential :

- The mechanism of action involves the modulation of specific biochemical pathways through interactions with molecular targets such as enzymes and receptors. This interaction may lead to apoptosis in cancer cells, although further studies are necessary to elucidate the exact pathways involved.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole-based compounds, including this compound.

Table of Biological Activities

The biological activity of this compound is largely attributed to its structural components:

- Amino Group : Facilitates hydrogen bonding with biological targets.

- Pyrazole Ring : Engages in π-stacking interactions with aromatic residues in proteins.

- Pyrrolidine Moiety : Enhances lipophilicity, allowing better membrane penetration and bioavailability.

These interactions can modulate various signaling pathways, influencing cellular responses such as inflammation and apoptosis.

Q & A

Q. What ethical considerations apply when testing this compound in cell or animal models?

- Guidelines : Adhere to institutional IACUC protocols for in vivo studies. Use cell lines with validated provenance to avoid misidentification (e.g., STR profiling). Report negative data to minimize publication bias .

Tables for Comparative Analysis

Q. Table 1: Bioactivity of Pyrazole Derivatives

| Compound | Substituents | Notable Activity | Reference |

|---|---|---|---|

| 4-Methylpyrazole | Methyl (C4) | Anti-inflammatory | |

| 4-Chlorophenylpyrazole | Chlorophenyl (C4) | Anticancer | |

| Target Compound (Hydrochloride) | Amino (C4), Pyrrolidinone | Kinase inhibition |

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 15–20 | Enhanced by HCl salt form |

| DMSO | >50 | Preferred for cell-based assays |

| Ethanol | 10–15 | Limited for polar reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.